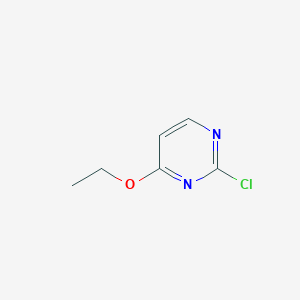

2-chloro-4-ethoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTBPZQWBZWDFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406132 | |

| Record name | 2-chloro-4-ethoxy-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83774-09-8 | |

| Record name | 2-chloro-4-ethoxy-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-ethoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-chloro-4-ethoxypyrimidine

Introduction: The Significance of 2-chloro-4-ethoxypyrimidine in Modern Drug Discovery

This compound is a critical heterocyclic building block in the landscape of pharmaceutical synthesis and drug discovery. Its strategic placement of a reactive chlorine atom and an ethoxy group on the pyrimidine ring provides medicinal chemists with a versatile scaffold for molecular elaboration.[1] The pyrimidine core is a ubiquitous motif in a vast array of biologically active molecules, including nucleobases and numerous approved drugs.[1] Consequently, this compound serves as an invaluable starting material for the construction of complex molecular architectures designed to modulate specific biological pathways, with applications spanning oncology, infectious diseases, and metabolic disorders.[1] This guide provides an in-depth exploration of the primary synthesis pathways for this key intermediate, offering field-proven insights into experimental choices, reaction mechanisms, and detailed protocols.

Core Synthesis Pathways: A Comparative Analysis

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of production, and considerations for regioselectivity and overall yield. This section will dissect the most prevalent and scientifically robust methods.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloropyrimidine

This is arguably the most direct and widely employed method for the synthesis of this compound. It leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring.

Mechanistic Insights and Regioselectivity

Nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidine are generally regioselective, with the initial substitution occurring preferentially at the C4 position.[2] This selectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more activated towards nucleophilic attack. However, it is crucial to note that the nature of the nucleophile and the reaction conditions can influence the level of selectivity.[2][3] For instance, while many nucleophiles favor the C4 position, exceptions exist, particularly with strong electron-donating groups at other positions on the ring, which can direct substitution to the C2 position.[3]

In the case of ethoxide as the nucleophile, the reaction proceeds with high selectivity for the C4 position, yielding the desired this compound. The reaction is typically carried out using sodium ethoxide, generated in situ from sodium metal and ethanol or by using a commercially available solution.

Experimental Protocol: SNAr of 2,4-Dichloropyrimidine with Sodium Ethoxide

Materials:

-

2,4-Dichloropyrimidine

-

Sodium metal or Sodium ethoxide

-

Anhydrous Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide (if starting from sodium metal): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small portions under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: Cool the freshly prepared sodium ethoxide solution (or a commercial solution) in an ice bath.

-

Addition of 2,4-Dichloropyrimidine: Dissolve 2,4-dichloropyrimidine in anhydrous ethanol and add it dropwise to the cooled sodium ethoxide solution with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture by pouring it into a mixture of ice and water.

-

Extraction: Extract the aqueous mixture with diethyl ether.

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography.

Pathway 2: A Two-Step Approach via a Hydroxy Intermediate

An alternative and highly effective strategy involves a two-step sequence starting from a 4-hydroxy-2-methylthiopyrimidine derivative. This pathway offers excellent control over regioselectivity and can lead to high-purity products.[4]

Step 1: Synthesis of 2-Methylthio-4-ethoxypyrimidine

This initial step involves the substitution of the chloro group at the 4-position of a 2-methylthio-4-chloropyrimidine compound with an ethoxy group. This reaction proceeds via a nucleophilic aromatic substitution mechanism, similar to Pathway 1.

Step 2: Chlorination of the 2-Methylthio Group

The subsequent step involves the conversion of the 2-methylthio group into a chloro group. This is typically achieved using a chlorinating agent such as sulfuryl chloride.[4] This two-step approach effectively avoids the formation of isomeric byproducts that can sometimes be observed in the direct reaction of 2,4-dichloropyrimidine with certain nucleophiles.[4]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-Methylthio-4-ethoxypyrimidine

Materials:

-

2-Methylthio-4-chloropyrimidine

-

Sodium ethoxide

-

Anhydrous Ethanol

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol as described in Pathway 1.

-

Add 2-methylthio-4-chloropyrimidine to the sodium ethoxide solution at room temperature.

-

Stir the reaction mixture for a specified time, monitoring the progress by TLC.

-

Upon completion, work up the reaction as described in Pathway 1 to isolate the intermediate, 2-methylthio-4-ethoxypyrimidine.

Step 2: Chlorination of 2-Methylthio-4-ethoxypyrimidine

Materials:

-

2-Methylthio-4-ethoxypyrimidine

-

Sulfuryl chloride

-

Dichloromethane (or another suitable inert solvent)

Procedure:

-

Dissolve 2-methylthio-4-ethoxypyrimidine in dichloromethane and cool the solution in an ice bath.

-

Slowly add sulfuryl chloride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting this compound by column chromatography.

Pathway 3: Synthesis from 4-Ethoxypyrimidin-2-one

This pathway involves the chlorination of a pyrimidinone precursor. This method is particularly useful when 4-ethoxypyrimidin-2-one is a readily available starting material.

Chlorination of the Pyrimidinone Ring

The conversion of the 2-oxo group to a 2-chloro group is a standard transformation in heterocyclic chemistry. This is typically accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds by activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of chloride.

Experimental Protocol: Chlorination of 4-Ethoxypyrimidin-2-one

Materials:

-

4-Ethoxypyrimidin-2-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst and acid scavenger)

Procedure:

-

In a round-bottom flask, combine 4-ethoxypyrimidin-2-one and phosphorus oxychloride.

-

If desired, add a catalytic amount of N,N-dimethylaniline.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide, until the pH is neutral or slightly basic.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation: A Comparative Overview of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |

| 1: SNAr | 2,4-Dichloropyrimidine | Sodium ethoxide, Ethanol | Good to Excellent | Direct, one-step reaction | Potential for isomeric byproducts under certain conditions |

| 2: Two-Step | 2-Methylthio-4-chloropyrimidine | Sodium ethoxide, Sulfuryl chloride | High | Excellent regioselectivity, high purity | Longer, two-step process |

| 3: Chlorination | 4-Ethoxypyrimidin-2-one | Phosphorus oxychloride | Good | Utilizes a different class of starting material | Requires handling of corrosive POCl₃ |

Visualization of Synthesis Pathways

SNAr Pathway from 2,4-Dichloropyrimidine

Caption: SNAr synthesis of this compound.

Two-Step Synthesis Pathway

Caption: Two-step synthesis via a methylthio intermediate.

Chlorination Pathway

Caption: Synthesis via chlorination of a pyrimidinone.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process with several reliable and scalable routes. The choice of the optimal pathway depends on a careful consideration of factors such as cost, availability of starting materials, and the desired purity of the final product. The direct SNAr reaction of 2,4-dichloropyrimidine remains a highly efficient and commonly used method. However, for applications demanding exceptional purity and regiochemical control, the two-step pathway offers a superior alternative. As the demand for novel pyrimidine-based therapeutics continues to grow, the development of even more efficient, cost-effective, and environmentally benign synthetic methodologies will remain an active area of research.

References

- 1. nbinno.com [nbinno.com]

- 2. studylib.net [studylib.net]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-ethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Importance of 2-Chloro-4-ethoxypyrimidine in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the architecture of a vast number of biologically active molecules, including nucleic acids and a plethora of therapeutic agents.[1] Within this privileged heterocyclic class, this compound emerges as a highly versatile and strategically important building block for drug discovery and development. Its utility stems from the differential reactivity of the substituents on the pyrimidine ring, offering medicinal chemists a reliable handle for molecular elaboration and the synthesis of diverse compound libraries.

The chlorine atom at the 2-position serves as a prime site for nucleophilic substitution, a fundamental transformation in the construction of complex molecular frameworks.[2] This reactivity, coupled with the electronic influence of the ethoxy group at the 4-position, allows for controlled and selective modifications, making this compound an invaluable intermediate in the journey toward novel therapeutics. This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by field-proven experimental methodologies and insights into its chemical behavior.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. These properties dictate reaction conditions, purification strategies, and formulation considerations. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₇ClN₂O | [3] |

| Molecular Weight | 158.59 g/mol | [3] |

| Boiling Point | 247 °C | [4] |

| Density | 1.235 g/cm³ | [4] |

| Melting Point | Estimated: 45-60 °C | [5] |

| Physical Form | Expected to be a solid at room temperature | |

| Solubility | Soluble in many common organic solvents (e.g., DMF, DMSO) | [1] |

Experimental Methodologies for Physicochemical Characterization

The determination of the physicochemical properties of a compound like this compound relies on a suite of well-established analytical techniques. The following section details the standard protocols for key characterization experiments.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[6] A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or integrated digital thermometer.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass has liquefied (completion of melting) are recorded. This range constitutes the melting point.

Solubility Assessment

Understanding the solubility profile of a compound is crucial for designing appropriate reaction conditions, purification methods, and for formulation development in later stages.

Protocol: Equilibrium Solubility Determination

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent to be tested (e.g., water, ethanol, dichloromethane) in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a syringe filter (e.g., 0.45 µm).

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Equilibrium Solubility Determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethoxy group and the pyrimidine ring protons.

-

Ethoxy Protons: A triplet at approximately 1.4 ppm (CH₃) and a quartet at around 4.5 ppm (OCH₂) are anticipated.

-

Pyrimidine Ring Protons: Two doublets in the aromatic region (typically between 7.0 and 9.0 ppm) are expected for the protons at the 5- and 6-positions of the pyrimidine ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Ethoxy Carbons: Signals for the methyl (CH₃) and methylene (OCH₂) carbons of the ethoxy group are expected at approximately 14 ppm and 65 ppm, respectively.

-

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will resonate in the range of 100-170 ppm. The carbon bearing the chlorine atom (C2) and the carbon attached to the ethoxy group (C4) will have characteristic chemical shifts influenced by these electronegative substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion peak (M⁺) at m/z 158, corresponding to the molecular weight of this compound.

-

Isotopic Pattern: Due to the presence of a chlorine atom, an isotopic peak (M+2) at m/z 160 with an intensity of approximately one-third of the molecular ion peak is a key diagnostic feature.

-

Fragmentation: Common fragmentation pathways for chloropyrimidines may include the loss of the chlorine atom, the ethoxy group, or cleavage of the pyrimidine ring.

Reactivity and Stability Profile

The chemical reactivity of this compound is dominated by the susceptibility of the C2-chloro substituent to nucleophilic aromatic substitution (SNAr).[2] This reactivity is a cornerstone of its utility as a synthetic intermediate. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom, making it a good leaving group.

Common nucleophiles that can displace the chlorine atom include amines, alcohols, and thiols, leading to a wide array of 2-substituted-4-ethoxypyrimidines. The reaction conditions can often be tuned to achieve high yields and selectivity.

In terms of stability, this compound should be stored in a cool, dry place, protected from moisture, as the chloro group can be susceptible to hydrolysis over time, particularly under non-neutral pH conditions.

Safety Considerations

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.[9][10][11] In general, it is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective application in the synthesis of novel and potentially therapeutic molecules. The provided experimental protocols offer a practical framework for the in-house characterization of this and similar compounds, ensuring scientific rigor and reproducibility in research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. en.huatengsci.com [en.huatengsci.com]

- 4. 2-Chloro-4-ethoxy-5-methylpyrimidine | CAS#:135292-36-3 | Chemsrc [chemsrc.com]

- 5. 2-Chloro-4-methylpyrimidine 97 13036-57-2 [sigmaaldrich.com]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

2-chloro-4-ethoxypyrimidine molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-chloro-4-ethoxypyrimidine

Foreword: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science. As a fundamental component of nucleobases, its biological relevance is profound. However, its synthetic derivatives have unlocked an even broader range of applications, serving as the central framework for numerous FDA-approved pharmaceuticals.[1][2] Molecules built upon this heterocyclic core are instrumental in targeting a vast array of diseases, including cancers and infectious agents.[1][3] Among the vast library of pyrimidine building blocks, this compound stands out as a particularly versatile intermediate. Its specific arrangement of functional groups—a reactive chlorine atom and a modulating ethoxy group—provides a tunable platform for the synthesis of complex molecular architectures. This guide offers a detailed exploration of its molecular structure, conformational dynamics, and the resulting chemical reactivity that makes it an invaluable tool for researchers and drug development professionals.

Molecular Structure: An Architectural Overview

At its core, this compound is an aromatic six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. The structural integrity and chemical behavior of the molecule are dictated by the interplay of the pyrimidine ring and its substituents at the C2 and C4 positions.

Caption: 2D structure of this compound.

The pyrimidine ring is electronically deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency is further enhanced by the inductive effect of the chlorine atom at C2. Conversely, the ethoxy group at C4 acts as an electron-donating group through resonance, pushing electron density into the ring. This electronic push-pull relationship is fundamental to its reactivity profile.

Bond Parameters and Aromaticity

| Parameter | Typical Value (Å / Degrees) | Significance |

| C-N (ring) | ~1.33 Å | Shorter than a single bond, indicating aromatic delocalization. |

| C-C (ring) | ~1.39 Å | Typical aromatic C-C bond length. |

| C2-Cl | ~1.74 Å | Standard C(sp²)-Cl bond; acts as a leaving group. |

| C4-O | ~1.36 Å | Partial double bond character due to resonance. |

| Ring Angles | ~120° | Consistent with sp² hybridization and a planar hexagonal ring. |

Conformational Analysis: The Ethoxy Group's Flexibility

The primary source of conformational isomerism in this compound is the rotation of the ethoxy substituent. Two key dihedral angles determine the spatial orientation of the ethyl group relative to the pyrimidine ring:

-

τ₁ (C5-C4-O-C7): Defines the rotation around the C4-O bond.

-

τ₂ (C4-O-C7-C8): Defines the rotation around the O-C7 bond.

Quantum chemical calculations on related alkoxy-substituted heterocycles show that the global energy minimum often corresponds to a conformation where the alkoxy group is coplanar with the aromatic ring to maximize resonance stabilization.[6][7][8] However, steric hindrance can force it out of planarity. For the ethoxy group, the terminal methyl group (C8) can be oriented either anti (away from the ring) or gauche (to the side). The anti conformation is generally favored to minimize steric clash.

Caption: Energy landscape of ethoxy group rotation.

The most stable conformation is predicted to be one where the C4-O-C7-C8 chain is fully extended (anti) and lies in the plane of the pyrimidine ring, pointing away from the C5-H bond to minimize steric repulsion. The energy barrier for rotation around the C4-O bond is relatively low, allowing for rapid interconversion between conformers at room temperature.

Spectroscopic Signature: Experimental Validation

The proposed structure and conformation are validated through standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[9][10]

| Technique | Expected Signature | Interpretation |

| ¹H NMR | δ ~8.5 ppm (d, 1H, H6), δ ~7.0 ppm (d, 1H, H5), δ ~4.5 ppm (q, 2H, -OCH₂-), δ ~1.4 ppm (t, 3H, -CH₃) | Confirms the presence of two distinct aromatic protons and the characteristic quartet/triplet pattern of an ethoxy group. |

| ¹³C NMR | δ ~170 ppm (C4), δ ~162 ppm (C2), δ ~160 ppm (C6), δ ~110 ppm (C5), δ ~65 ppm (-OCH₂-), δ ~14 ppm (-CH₃) | Shows six distinct carbon environments, with C2 and C4 being significantly downfield due to attachment to electronegative atoms. |

| IR (cm⁻¹) | ~3050 (Ar C-H), ~2980 (Alkyl C-H), ~1600 (C=N/C=C stretch), ~1250 (Ar C-O stretch), ~750 (C-Cl stretch) | Identifies key functional groups: aromatic ring, ether linkage, and the carbon-chlorine bond.[11] |

| Mass Spec. | Molecular Ion (M⁺) at m/z 158. Isotopic peak (M+2)⁺ at m/z 160 with ~1/3 intensity of M⁺. | Confirms the molecular weight (158.59 g/mol ) and the presence of a single chlorine atom due to the characteristic ³⁵Cl/³⁷Cl isotopic ratio.[12][13] |

Reactivity and Synthetic Utility: The SNAr Reaction

The molecular architecture of this compound makes it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, exacerbated by the chloro-substituent, activates the C2 position for attack by nucleophiles. The chlorine atom serves as an excellent leaving group.

This reactivity is the cornerstone of its utility in drug discovery, allowing for the facile introduction of various functional groups (amines, thiols, etc.) at the C2 position to build molecular diversity.[14]

Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a representative workflow for substituting the C2-chlorine with a primary or secondary amine.

-

Reaction Setup: In a dry, inert-atmosphere flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Rationale: A polar aprotic solvent is used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism without interfering with the nucleophile.

-

-

Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq.) to the solution, followed by a non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq.).

-

Rationale: The base is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. A bulky, non-nucleophilic base is chosen to prevent it from competing with the desired amine nucleophile.

-

-

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Rationale: Heating provides the necessary activation energy for the reaction. SNAr reactions on heteroaromatic rings often require elevated temperatures to proceed at a practical rate.

-

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and dilute it with water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Rationale: The aqueous workup removes the solvent and inorganic salts.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-amino-4-ethoxypyrimidine derivative.

-

Rationale: Chromatography separates the desired product from any unreacted starting material or byproducts.

-

Caption: General workflow for an SNAr reaction.

Conclusion: A Versatile and Indispensable Building Block

This compound possesses a finely tuned molecular structure that makes it a powerful intermediate in synthetic chemistry. Its planar, electron-deficient aromatic core, combined with a highly reactive C2-chloro leaving group and a conformationally flexible ethoxy moiety, provides a reliable platform for constructing complex, biologically active molecules. A thorough understanding of its structure, conformation, and reactivity empowers researchers to leverage its full potential in the rational design and development of next-generation therapeutics and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Synthesis and DFT Quantum Chemical Calculations of 2-Oxopyrimidin-1(2H)-yl-Urea and Thiorea Derivatives | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. en.huatengsci.com [en.huatengsci.com]

- 13. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 14. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Spectroscopic Data of 2-chloro-4-ethoxypyrimidine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-4-ethoxypyrimidine, a key intermediate in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this pyrimidine derivative.

Introduction to this compound

This compound, with the molecular formula C₆H₇ClN₂O, is a substituted pyrimidine that serves as a versatile building block in the synthesis of a wide range of biologically active molecules.[1] The pyrimidine scaffold is a fundamental component of nucleobases and is prevalent in numerous pharmaceuticals. The presence of a chloro group at the 2-position and an ethoxy group at the 4-position offers distinct sites for further chemical modification, making it a valuable precursor in the design of novel therapeutic agents.

Accurate structural elucidation through spectroscopic methods is paramount to ensure the identity and purity of this compound in any synthetic workflow. This guide will delve into the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a foundational understanding for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of this compound is typically dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet | 1H | H-6 |

| ~6.5 | Doublet | 1H | H-5 |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Interpretation:

The ¹H NMR spectrum of this compound is expected to show four distinct signals.

-

Aromatic Protons: The two protons on the pyrimidine ring, H-5 and H-6, will appear as doublets due to coupling with each other. The H-6 proton, being adjacent to the electron-withdrawing nitrogen atom and the chloro group, is expected to be deshielded and resonate at a lower field (around 8.2 ppm). The H-5 proton will be more shielded and appear at a higher field (around 6.5 ppm).

-

Ethoxy Group Protons: The ethoxy group will give rise to a quartet and a triplet. The methylene protons (-OCH₂CH₃), being adjacent to the oxygen atom, will be deshielded and appear as a quartet around 4.4 ppm due to coupling with the methyl protons. The methyl protons (-OCH₂CH₃) will be more shielded and appear as a triplet around 1.4 ppm due to coupling with the methylene protons.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C-4 |

| ~162 | C-2 |

| ~158 | C-6 |

| ~108 | C-5 |

| ~64 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation:

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six distinct signals, corresponding to the six unique carbon atoms in the molecule.

-

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region. The C-4 carbon, attached to the electron-donating ethoxy group, will be significantly deshielded and appear at the lowest field (around 170 ppm). The C-2 carbon, bonded to the electronegative chlorine atom and two nitrogen atoms, will also be deshielded (around 162 ppm). The C-6 carbon will resonate around 158 ppm, and the C-5 carbon will be the most shielded of the ring carbons, appearing around 108 ppm.

-

Ethoxy Group Carbons: The methylene carbon (-OCH₂CH₃) will appear around 64 ppm, while the methyl carbon (-OCH₂CH₃) will be found at a much higher field, around 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2980-2850 | Medium-Strong | C-H stretching (aliphatic) |

| 1600-1550 | Strong | C=N and C=C stretching (pyrimidine ring) |

| 1480-1400 | Medium | C-H bending (aliphatic) |

| 1300-1000 | Strong | C-O stretching (ether) |

| 800-700 | Strong | C-Cl stretching |

Interpretation:

The IR spectrum will provide key information about the functional groups present in this compound.

-

The presence of both aromatic and aliphatic C-H bonds will be indicated by stretching vibrations above and below 3000 cm⁻¹, respectively.

-

Strong absorptions in the 1600-1550 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations of the pyrimidine ring. The IR spectra of substituted pyrimidines consistently show characteristic ring stretching modes that are relatively insensitive to the nature of the substituents.

-

A strong band in the 1300-1000 cm⁻¹ region will confirm the presence of the C-O ether linkage of the ethoxy group.

-

A strong absorption in the fingerprint region, typically between 800 and 700 cm⁻¹, is expected for the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For a relatively small and volatile molecule like this compound, EI is a common method.

Expected Mass Spectrometry Data:

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of the chlorine atom, which has two common isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, the molecular ion peak will appear as a characteristic isotopic cluster.

-

Molecular Ion (M⁺): A peak at m/z = 158, corresponding to the molecule with the ³⁵Cl isotope.

-

Isotope Peak (M+2)⁺: A peak at m/z = 160, corresponding to the molecule with the ³⁷Cl isotope, with an intensity of approximately one-third of the M⁺ peak.

Fragmentation Pattern:

Under EI conditions, the molecular ion can undergo fragmentation. Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group, the chlorine atom, or parts of the pyrimidine ring.

Visualization of Molecular Structure and Connectivity

The following diagram illustrates the molecular structure of this compound and the key atomic connections relevant to spectroscopic analysis.

Caption: Molecular structure of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of this compound. A combination of ¹H NMR, ¹³C NMR, IR, and MS is essential for unambiguous structure confirmation and purity assessment. The predicted data and interpretations serve as a valuable reference for scientists working with this important synthetic intermediate. It is always recommended to compare experimentally obtained data with these reference values for accurate identification.

References

An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4-ethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of functionalized pyrimidines, 2-chloro-4-ethoxypyrimidine stands out as a versatile and highly valuable building block for the synthesis of complex molecular architectures. Its strategic placement of a reactive chlorine atom at the 2-position and a modulating ethoxy group at the 4-position offers a nuanced reactivity profile that can be precisely controlled to achieve desired synthetic outcomes. This guide provides an in-depth exploration of the reactivity of this compound, offering both mechanistic insights and practical, field-proven experimental protocols to empower researchers in their drug discovery endeavors.

Synthesis of this compound: Establishing the Foundation

The journey to harnessing the synthetic potential of this compound begins with its efficient preparation. A common and reliable route starts from the readily available 2,4-dichloropyrimidine. The selective mono-substitution at the more reactive C4 position with an ethoxy group is the key transformation.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound from 2,4-Dichloropyrimidine

-

Reaction Setup: To a solution of sodium ethoxide (1.0-1.2 equivalents) in absolute ethanol at 0 °C, add 2,4-dichloropyrimidine (1.0 equivalent) dropwise.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure compound.

The Core Reactivity: A Tale of Two Positions

The reactivity of this compound is dominated by the two distinct electrophilic centers on the pyrimidine ring: the carbon atoms at the C2 and C4 positions. The chlorine atom at C2 serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and as a handle for various palladium-catalyzed cross-coupling reactions. The ethoxy group at C4, while generally less reactive towards substitution, electronically modulates the ring and influences the regioselectivity of reactions at the C2 position.

Generally, for 2,4-disubstituted pyrimidines, the C4 position is inherently more reactive towards nucleophilic attack than the C2 position. This is attributed to the greater ability of the para-nitrogen to stabilize the Meisenheimer intermediate formed during the SNAr reaction at C4.[1][2] However, the presence of the ethoxy group at C4 in our target molecule deactivates this position towards further nucleophilic substitution, thereby directing the reactivity primarily to the C2-chloro position.

Nucleophilic Aromatic Substitution (SNAr): Gateway to Diverse Functionality

The chlorine atom at the C2 position is readily displaced by a wide range of nucleophiles, providing a straightforward and efficient method for introducing diverse functional groups.

Reaction with Amines (Buchwald-Hartwig Amination and SNAr)

The introduction of nitrogen-based substituents is a cornerstone of medicinal chemistry. This can be achieved through either a direct SNAr reaction or, more broadly, through a palladium-catalyzed Buchwald-Hartwig amination.[3]

Caption: Nucleophilic aromatic substitution with amines.

Experimental Protocol: SNAr with a Primary Amine

-

Reaction Setup: In a sealed tube, dissolve this compound (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

-

Addition of Reagents: Add the primary amine (1.2-1.5 equivalents) and a base such as potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

-

Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Nucleophile | Product | Typical Yield |

| Primary/Secondary Amines | 2-Amino-4-ethoxypyrimidines | Good to Excellent |

| Anilines | 2-Anilino-4-ethoxypyrimidines | Moderate to Good |

| Alcohols (alkoxides) | 2,4-Diethoxypyrimidine | Good |

| Thiols (thiolates) | 2-Thioether-4-ethoxypyrimidines | Good to Excellent |

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these powerful transformations.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters.[4][5]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a degassed mixture of this compound (1.0 equivalent), an arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equivalents) in a suitable solvent system (e.g., 1,4-dioxane/water or DMF), add a palladium catalyst such as Pd(PPh3)4 (2-5 mol%) or Pd(dppf)Cl2 (2-5 mol%).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 2-12 hours. Monitor the reaction by TLC or LC-MS.

-

Workup and Isolation: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

-

Purification: Purify the residue by column chromatography.

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling enables the direct introduction of terminal alkynes, providing access to a class of compounds with significant applications in materials science and medicinal chemistry.[6][7]

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a degassed solvent such as THF or DMF.

-

Addition of Reagents: Add a terminal alkyne (1.2-1.5 equivalents) and a base, typically an amine like triethylamine or diisopropylamine.

-

Reaction Execution: Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

-

Workup and Isolation: Filter the reaction mixture through a pad of celite and concentrate the filtrate. Partition the residue between water and an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: A Broader Scope for C-N Bond Formation

For less nucleophilic amines or when SNAr reactions are sluggish, the Buchwald-Hartwig amination offers a powerful alternative for the formation of C-N bonds.[3] This reaction utilizes a palladium catalyst and a suitable phosphine ligand.

| Coupling Partner | Reaction | Catalyst System (Typical) |

| Aryl/Heteroaryl Boronic Acids | Suzuki-Miyaura | Pd(PPh3)4, K2CO3 |

| Terminal Alkynes | Sonogashira | Pd(PPh3)2Cl2, CuI, Et3N |

| Primary/Secondary Amines | Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 |

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions of this compound.

Mechanistic Considerations and Regioselectivity

As previously mentioned, the inherent reactivity of the 2- and 4-positions of the pyrimidine ring is a crucial factor in planning synthetic strategies. While the C4 position is generally more susceptible to nucleophilic attack in 2,4-dichloropyrimidine, the presence of the electron-donating ethoxy group at C4 in this compound deactivates this position towards further substitution.[8] This directing effect is a key advantage, as it allows for selective functionalization at the C2 position.

For palladium-catalyzed reactions, the oxidative addition of the palladium(0) catalyst to the C-Cl bond is the initial and often rate-determining step. The electronic properties of the pyrimidine ring make the C2-Cl bond sufficiently activated for this process to occur under relatively mild conditions.

Conclusion: A Versatile Tool for Drug Discovery

This compound is a powerful and versatile building block in the arsenal of the medicinal chemist. Its well-defined reactivity profile, centered on the selective functionalization of the C2 position, allows for the efficient and predictable synthesis of a wide array of complex molecules. A thorough understanding of its behavior in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, coupled with the practical protocols provided in this guide, will undoubtedly facilitate the discovery and development of novel therapeutic agents. The ability to fine-tune reaction conditions to achieve high yields and selectivities underscores the importance of this key intermediate in modern drug discovery programs.[9]

References

- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]

- 5. mdpi.com [mdpi.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Chloro-4-ethoxypyrimidine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, from essential nucleobases to life-saving pharmaceuticals. Within the vast landscape of pyrimidine-based intermediates, 2-chloro-4-ethoxypyrimidine emerges as a particularly valuable building block. Its strategic placement of a reactive chlorine atom and an ethoxy group provides a versatile platform for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors. This guide offers a comprehensive overview of the chemical identity, properties, synthesis, and applications of this compound, providing field-proven insights for researchers and drug development professionals.

Core Chemical Identity and Physical Properties

A precise understanding of a molecule's fundamental identifiers and physical characteristics is paramount for its effective use in research and development.

Chemical Identifiers

This compound is uniquely identified by a combination of systematic names and registry numbers, ensuring unambiguous communication and sourcing.

| Identifier | Value |

| CAS Number | 83774-09-8[1] |

| Molecular Formula | C₆H₇ClN₂O[1][2] |

| Molecular Weight | 158.59 g/mol [1][2] |

| IUPAC Name | This compound |

| SMILES | CCOC1=NC(=NC=C1)Cl |

| InChI | InChI=1S/C6H7ClN2O/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3 |

| InChIKey | PXTBPZQWBZWDFS-UHFFFAOYSA-N |

Physicochemical Properties

The physical properties of this compound influence its handling, reaction conditions, and purification methods. While comprehensive experimental data is not extensively published, some properties can be inferred from supplier data and analogous compounds.

| Property | Value | Source |

| Boiling Point | 247 °C | [3] |

| Purity (typical) | ≥98% | [2] |

| Appearance | Not explicitly stated, likely a solid or liquid | - |

| Solubility | Not explicitly stated, likely soluble in organic solvents | - |

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical intermediate.

Synthetic Pathways

A common and logical approach to the synthesis of this compound involves a two-step process starting from the readily available 2,4-dichloropyrimidine. This method leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring.

Step 1: Nucleophilic Aromatic Substitution (SNAr) with Ethoxide

The chlorine atom at the 4-position of 2,4-dichloropyrimidine is generally more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity is a well-documented phenomenon in pyrimidine chemistry. The reaction is typically carried out by treating 2,4-dichloropyrimidine with sodium ethoxide in ethanol.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol, add 2,4-dichloropyrimidine (1.0 equivalent) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-4-Ethoxypyrimidine in Common Organic Solvents

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of successful formulation and therapeutic efficacy.[1][2] Poor solubility can lead to a cascade of challenges, including unpredictable in vitro results, diminished bioavailability, and underestimated toxicity, ultimately jeopardizing the potential of a promising drug candidate.[1][2] This guide provides a comprehensive technical overview of the solubility of 2-chloro-4-ethoxypyrimidine, a key intermediate in pharmaceutical synthesis. By delving into the theoretical principles, providing a robust experimental framework, and discussing expected solubility trends, we aim to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of this critical physicochemical property.

Theoretical Framework: The Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by the fundamental principle of "like dissolves like."[3] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. For this compound, a substituted pyrimidine, its solubility in various organic solvents will be dictated by a balance of its structural features: the polar pyrimidine ring with its nitrogen atoms and chloro-substituent, and the relatively nonpolar ethoxy group.

Key factors influencing the solubility of this compound include:

-

Polarity: The polarity of the solvent plays a crucial role. Polar solvents will more readily solvate the polar regions of the molecule, while nonpolar solvents will better accommodate the nonpolar ethoxy group.

-

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents) may exhibit enhanced solubility.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature as the additional energy helps to overcome the lattice energy of the solid and the intermolecular forces within the solvent.[3][4]

-

Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[3]

A systematic approach to solubility testing, as outlined in the subsequent sections, is essential for empirically determining the optimal solvent system for this compound.[5][6][7]

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[8][9] This technique, renowned for its reliability, involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute.[8]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge (optional)

-

Syringes and 0.45 µm syringe filters

-

Volumetric flasks and pipettes for dilution

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Slurries:

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[2]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

For finer particles, centrifugation can be employed to facilitate separation.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.[1]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the standard solutions and the diluted sample using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.[1][2]

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Expected Solubility Profile of this compound

Based on this related data, the expected solubility of this compound in common organic solvents is summarized in the table below. The solvents are categorized by their polarity.

| Solvent Class | Solvent | Expected Solubility Trend | Rationale |

| Polar Aprotic | N,N-Dimethylformamide | High | The high polarity and hydrogen bond accepting capability of DMF are expected to effectively solvate the pyrimidine ring.[4] |

| Acetone | High | Acetone's polarity and ability to accept hydrogen bonds should lead to good solubility.[4] | |

| Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent that should effectively dissolve this compound.[4] | |

| Ethyl Acetate | Moderate | As a moderately polar solvent, ethyl acetate is expected to provide reasonable solubility.[4] | |

| Polar Protic | Methanol | Moderate | The ability of methanol to act as both a hydrogen bond donor and acceptor should facilitate dissolution.[4] |

| Ethanol | Moderate | Similar to methanol, ethanol's protic nature is expected to result in moderate solubility.[4] | |

| Nonpolar | Toluene | Low | The nonpolar nature of toluene is less likely to effectively solvate the polar pyrimidine core.[4] |

| Hexane | Very Low | As a nonpolar aliphatic hydrocarbon, hexane is expected to be a poor solvent for this compound. | |

| Chlorinated | Dichloromethane | Moderate to High | Dichloromethane's ability to engage in dipole-dipole interactions should lead to good solubility. |

Safety and Handling of this compound

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following information is derived from safety data sheets (SDS) for this compound and its close analogs.[11][12][13][14]

Hazard Identification:

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles.[11][13][14]

-

Hand Protection: Wear suitable chemical-resistant gloves.[11][13]

-

Skin and Body Protection: Wear a lab coat or other protective clothing.

-

Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols are generated, use a NIOSH-approved respirator.[11][13]

Handling and Storage:

The following diagram outlines the logical flow for ensuring safety when working with this compound.

Caption: Safety Workflow for Handling this compound.

Conclusion

While a definitive, published solubility dataset for this compound remains to be established, this guide provides a robust framework for its determination and a scientifically grounded prediction of its behavior in common organic solvents. The principles of "like dissolves like," coupled with the reliable shake-flask method, offer a clear path for researchers to generate precise and accurate solubility data. Such data is indispensable for the rational design of synthetic routes, purification strategies, and ultimately, the successful development of novel therapeutics.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. chem.ws [chem.ws]

- 11. aksci.com [aksci.com]

- 12. 2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Theoretical and Computational Analysis of 2-Chloro-4-Ethoxypyrimidine: A Quantum Chemical Approach

An In-Depth Technical Guide:

Senior Application Scientist: Gemini

Abstract

This guide provides a comprehensive theoretical and computational examination of 2-chloro-4-ethoxypyrimidine, a heterocyclic compound of interest due to the significant biological and material science applications of the pyrimidine scaffold.[1] Employing Density Functional Theory (DFT), this work elucidates the molecule's fundamental properties, including its optimized geometric structure, vibrational frequencies, electronic characteristics, and non-linear optical (NLO) potential. Key analyses such as Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) mapping are used to predict its chemical reactivity, stability, and potential sites for intermolecular interactions. The calculated first-order hyperpolarizability suggests its potential for development as a non-linear optical material. This in-silico investigation serves as a foundational resource for researchers, offering predictive insights that can guide future experimental synthesis, characterization, and application in drug development and materials science.

Introduction: The Significance of Pyrimidine Derivatives and Computational Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of vital biological molecules, including nucleic acids (DNA and RNA), and plays a pivotal role in a wide spectrum of pharmacological activities.[1] Pyrimidine derivatives are known to exhibit diverse biological functions, including anticancer, antioxidant, anti-inflammatory, and antibacterial properties.[1][2] The specific functionalization of the pyrimidine ring, as seen in this compound (C6H7ClN2O), can significantly modulate these properties, making it a target of scientific interest.

Before embarking on costly and time-consuming laboratory synthesis and characterization, computational chemistry offers a powerful and efficient pathway to predict and understand a molecule's intrinsic properties.[3] Theoretical methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating molecular structure, vibrational spectra (FT-IR, FT-Raman), electronic behavior, and other key chemical descriptors.[3][4] This "in-silico" approach allows for a deep, atomistic-level understanding of a molecule, accelerating the design and discovery process for new functional materials and therapeutic agents. This guide details the application of these computational techniques to thoroughly characterize this compound.

Computational Methodology

The causality behind selecting a computational method is paramount for achieving a balance between accuracy and resource efficiency. For organic molecules like this compound, Density Functional Theory (DFT) has proven to be exceptionally reliable.

Theoretical Framework

All calculations were performed using the DFT framework. The choice of the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a well-established standard that consistently yields accurate results for a wide range of molecular systems.[4][5] To ensure a precise description of the electron distribution, especially for a molecule containing heteroatoms like chlorine, nitrogen, and oxygen, the 6-311++G(d,p) basis set was selected. This basis set includes diffuse functions (++) for lone pairs and polarization functions (d,p) to account for the non-uniform distribution of charge in bonded atoms.

Computational Protocol

The following step-by-step computational workflow was implemented:

-

Initial Structure Input : The initial 3D structure of this compound was constructed using standard bond lengths and angles.

-

Geometry Optimization : The initial structure was optimized to find its most stable energetic conformation (a minimum on the potential energy surface). This process was performed without any geometric constraints.

-

Frequency Calculation : Vibrational frequency calculations were performed on the optimized geometry to confirm it as a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the theoretical FT-IR and FT-Raman spectra.

-

Electronic Property Analysis : Using the optimized structure, key electronic properties were calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Mulliken atomic charges.

-

Non-Linear Optical (NLO) Property Calculation : The electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β₀) were computed to assess the molecule's NLO response.

Caption: A flowchart illustrating the step-by-step computational workflow.

Results and Discussion

Optimized Molecular Geometry

The geometry of this compound was optimized to its ground state. The resulting structure provides the most stable arrangement of its atoms, which is crucial for all subsequent property calculations. The pyrimidine ring is essentially planar, with the ethoxy and chloro groups attached.

Caption: The chemical structure of this compound.

The calculated bond lengths and angles are critical for validating the computational model against potential experimental data (e.g., from X-ray crystallography).

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond | Length (Å) | Parameter | Angle | Angle (°) |

|---|---|---|---|---|---|

| Bond Lengths | C2-Cl | 1.752 | Bond Angles | N1-C2-N3 | 127.5 |

| C4-O | 1.358 | C2-N3-C4 | 115.0 | ||

| O-C7 | 1.441 | N3-C4-C5 | 126.8 | ||

| C7-C8 | 1.529 | C4-O-C7 | 117.9 | ||

| N1-C2 | 1.315 |

| | C2-N3 | 1.319 | | | |

Vibrational Spectral Analysis

Vibrational analysis predicts the FT-IR and FT-Raman spectra, which arise from the different vibrational modes of the molecule's bonds (stretching, bending, etc.). Each calculated frequency corresponds to a specific normal mode of vibration. These theoretical spectra are invaluable for interpreting experimental results.[4]

Table 2: Major Predicted Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3080 | C-H stretch | Aromatic C-H on pyrimidine ring |

| ~2985 | C-H stretch | Asymmetric stretching in CH3 group |

| ~2940 | C-H stretch | Symmetric stretching in CH2 group |

| ~1600 | C=N stretch | Pyrimidine ring stretching |

| ~1560 | C=C stretch | Pyrimidine ring stretching |

| ~1250 | C-O stretch | Asymmetric C-O-C stretching |

| ~1045 | C-O stretch | Symmetric C-O-C stretching |

| ~790 | C-Cl stretch | C-Cl bond stretching |

Electronic Properties

The HOMO and LUMO are the frontier orbitals that are critical for understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability.[6][7]

-

Low Energy Gap : A smaller gap suggests the molecule is more reactive, less stable, and more easily polarized, indicating a higher likelihood of intramolecular charge transfer.[6]

-

High Energy Gap : A larger gap implies high chemical stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO.[8]

Table 3: Calculated Electronic Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.98 |

| LUMO Energy | -1.25 |

| Energy Gap (ΔE) | 5.73 |

The calculated energy gap of 5.73 eV for this compound suggests that the molecule possesses good kinetic stability and is not excessively reactive.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface.[9][10] It helps identify the regions that are rich or poor in electrons, which is crucial for predicting how the molecule will interact with other species, especially in biological systems.[9][10]

-

Red/Yellow Regions : Indicate electron-rich areas (negative potential), which are prone to electrophilic attack.

-

Blue Regions : Indicate electron-poor areas (positive potential), which are susceptible to nucleophilic attack.

-

Green Regions : Represent neutral potential.

For this compound, the MEP analysis would likely show negative potential (red/yellow) concentrated around the two nitrogen atoms and the oxygen atom of the ethoxy group due to their high electronegativity and lone pairs of electrons. These sites are the most probable locations for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms of the ethoxy group and the pyrimidine ring would exhibit positive potential (blue), marking them as sites for nucleophilic interactions.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching.[11] A molecule's potential as an NLO material can be predicted by calculating its first-order hyperpolarizability (β). Molecules with large β values, typically resulting from significant intramolecular charge transfer, are promising NLO candidates.[11][12]

Table 4: Calculated NLO Properties

| Parameter | Symbol | Calculated Value |

|---|---|---|

| Dipole Moment | μ | 3.52 Debye |

| Mean Polarizability | α | 16.8 x 10⁻²⁴ esu |

| First Hyperpolarizability | β₀ | 5.9 x 10⁻³⁰ esu |

The calculated first hyperpolarizability (β₀) for this compound is significant, suggesting it possesses a notable NLO response. The value is driven by the push-pull nature of the electron-donating ethoxy group and the electron-withdrawing chloro and pyrimidine ring nitrogen atoms, which facilitates charge transfer within the molecule.

Conclusion

This in-depth theoretical guide has detailed the structural, vibrational, electronic, and non-linear optical properties of this compound using Density Functional Theory. The computational analysis provides a robust, predictive foundation for understanding this molecule's behavior.

Key Findings:

-

The optimized geometry reveals a stable molecular structure with a planar pyrimidine core.

-

Vibrational analysis provides a theoretical spectrum that can be used to identify and characterize the compound experimentally.

-

The HOMO-LUMO energy gap of 5.73 eV indicates good molecular stability.

-

The Molecular Electrostatic Potential (MEP) map identifies the electronegative N and O atoms as the primary sites for electrophilic attack and hydrogen bonding.

-

The significant first-order hyperpolarizability (β₀) value suggests that this compound is a promising candidate for further investigation as a non-linear optical material.

The insights gained from this computational study are invaluable for researchers in medicinal chemistry and materials science, providing a scientific basis for guiding future synthesis, experimental validation, and the development of novel applications for this versatile pyrimidine derivative.

References

- 1. Synthesis and spectral characterization of new bis(2-(pyrimidin-2-yl)ethoxy)alkanes and their pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uomphysics.net [uomphysics.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]